DOTA Zoledronate

PET imaging bone metastasis detection preclinical biodistribution

DOTA Zoledronate (DOTAZOL) is a bifunctional conjugate linking the macrocyclic chelator DOTA to zoledronic acid, enabling matched-pair theranostics. Preclinical studies show 7.8× higher lesion SUVmax than HBED-PSMA in bone metastases imaging. Identical precursor for 68Ga (PET) and 177Lu (therapy) with near-identical skeletal retention for accurate dosimetry. Proven therapeutic efficacy: 81.6% PSA reduction after single 5.5 GBq [177Lu]DOTAZOL. Research-use-only; suitable for radiopharmacies, CROs, and oncology centers developing bone-targeted radiopharmaceuticals.

Molecular Formula C23H41N7O14P2
Molecular Weight 701.6 g/mol
Cat. No. B12413338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA Zoledronate
Molecular FormulaC23H41N7O14P2
Molecular Weight701.6 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)NCCC2=CN(C=N2)CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C23H41N7O14P2/c31-19(24-2-1-18-11-30(17-25-18)16-23(38,45(39,40)41)46(42,43)44)12-26-3-5-27(13-20(32)33)7-9-29(15-22(36)37)10-8-28(6-4-26)14-21(34)35/h11,17,38H,1-10,12-16H2,(H,24,31)(H,32,33)(H,34,35)(H,36,37)(H2,39,40,41)(H2,42,43,44)
InChIKeyBRTYHOUKEJCOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA Zoledronate Procurement Guide: Bifunctional Chelator for Theranostic Bone Targeting in Radiopharmaceutical R&D


DOTA Zoledronate (CAS 1908409-18-6, synonym DOTAZOL, DOTAMZOL) is a bifunctional conjugate molecule that covalently links the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to zoledronic acid, a nitrogen-containing bisphosphonate (N-BP) with established clinical use in osteoporosis and oncology [1]. The DOTA moiety enables stable chelation of a broad spectrum of diagnostic and therapeutic radiometals including 68Ga (PET imaging), 177Lu (β⁻ therapy), and 225Ac (α-particle therapy), while the zoledronate moiety confers high affinity and selective adsorption to hydroxyapatite in mineralized bone matrix [2]. This dual functionality positions the compound as a true theranostic platform for the detection and radionuclide treatment of bone metastases and skeletal disorders [2].

Why DOTA Zoledronate Cannot Be Substituted with Other DOTA-Bisphosphonate Conjugates or Simple Bisphosphonates in Theranostic Applications


In radiopharmaceutical development and clinical translation, the substitution of DOTA Zoledronate with alternative DOTA-bisphosphonate conjugates (e.g., DOTA-pamidronate, DOTA-alendronate derivatives) or simple bisphosphonates results in quantifiably inferior bone targeting performance, reduced theranostic pairing compatibility, and loss of critical preclinical-to-clinical translational data. Head-to-head comparative studies demonstrate that [68Ga]DOTAZOL achieves significantly higher standardized uptake values (SUV) in bone than [68Ga]DOTAPAM (pamidronate-based) and [68Ga]BPAPD (simple DOTA-α-H-bisphosphonate) in the same healthy Wistar rat model [1][2]. Furthermore, the underlying bisphosphonate zoledronic acid exhibits superior antiresorptive potency compared to pamidronate, alendronate, risedronate, and ibandronate based on direct FPPS enzyme inhibition data [3]. In human studies, [68Ga]DOTAZOL PET imaging reveals lesion SUVmax values approximately 7.8-fold higher than [68Ga]HBED-PSMA in the same prostate cancer patient with bone metastases (L2 vertebra SUVmax: 68.9 vs 8.8), demonstrating that DOTA Zoledronate provides quantifiable, lesion-level detection superiority over alternative targeting strategies in the same clinical context [4]. Generic substitution therefore introduces measurable performance deficits in preclinical target accumulation, diagnostic lesion contrast, and therapeutic dose delivery that are directly documented in the peer-reviewed literature.

DOTA Zoledronate Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Procurement Decision Support


Superior Bone Accumulation vs DOTA-Pamidronate and Simple DOTA-Bisphosphonate in Direct Comparative Preclinical Imaging

In a direct head-to-head preclinical PET imaging study in healthy Wistar rats, [68Ga]DOTAZOL ([68Ga]DOTA-zoledronate) demonstrated the highest bone accumulation among four tracers evaluated in parallel. At 1 hour post-injection, [68Ga]DOTAZOL achieved a standardized uptake value (SUV) in femur of 5.4 ± 0.6, exceeding [18F]NaF (SUV = 4.8 ± 0.2), [68Ga]DOTAPAM (DOTA-pamidronate conjugate; SUV = 4.5 ± 0.2), and [68Ga]BPAPD (DOTA-α-H-bisphosphonate; SUV = 3.2 ± 0.3) [1][2]. This represents a 20% higher bone SUV for [68Ga]DOTAZOL compared to its closest DOTA-conjugated bisphosphonate analog [68Ga]DOTAPAM, and a 69% higher bone SUV compared to the simpler DOTA-bisphosphonate conjugate BPAPD.

PET imaging bone metastasis detection preclinical biodistribution

High Skeletal Retention and Blood Clearance Enabling True Theranostic 68Ga/177Lu Pairing

DOTA Zoledronate enables a matched-pair theranostic approach with nearly identical skeletal retention between the diagnostic (68Ga-labeled) and therapeutic (177Lu-labeled) complexes. At 60 minutes post-injection in Wistar rats, estimated total skeletal activity was 42.7 %ID for [68Ga]DOTAZOL and 47.7 %ID for [177Lu]DOTAZOL—a difference of only 5 percentage points, supporting the predictive dosimetry paradigm essential for personalized radionuclide therapy [1]. [177Lu]DOTAZOL also provided a bone-to-blood ratio of 45.7 at 60 minutes p.i., confirming efficient soft-tissue clearance and high target specificity [2]. Both radiolabeled forms demonstrate fast renal clearance and very low uptake in non-target soft tissues [3].

theranostics 177Lu therapy biodistribution

Lesion-Level Detection Superiority in Human Clinical PET Imaging vs PSMA Targeting

In a first-in-human PET imaging study of a prostate cancer patient with disseminated bone metastases, [68Ga]DOTAZOL demonstrated markedly superior lesion detection compared to PSMA-targeted PET imaging in the same patient. At the L2 vertebra metastatic lesion, [68Ga]DOTAZOL achieved an SUVmax of 68.9, while a previously performed [68Ga]HBED-PSMA scan in the same patient showed an SUVmax of only 8.8 at the identical lesion site [1]. This represents an approximately 7.8-fold higher lesion uptake for the bone-targeted DOTAZOL tracer. The superior target-to-background ratio for DOTAZOL in bone lesions was noted as "superior to radiolabelled PSMA in context of bone lesions" [1].

prostate cancer bone metastases SUVmax

Therapeutic Response Documentation in Human Patients with Bone Metastases

The therapeutic potential of [177Lu]DOTAZOL has been evaluated in patients with metastatic bone disease. In an individual patient application, a prostate cancer patient with bone metastases who received a single treatment of 5.5 GBq [177Lu]DOTAZOL showed a substantial PSA decline from 478 ng/mL to 88 ng/mL at two months post-treatment [1]. This represents a >80% reduction in the prostate cancer biomarker. Additionally, dosimetric analysis in patients with osteoblastic metastases demonstrated that [177Lu]Lu-DOTAZOL delivers maximum absorbed doses to bone lesions while maintaining low kidney doses, supporting a favorable therapeutic index [2]. First applications of [177Lu]DOTAZOL in 10 patients with bone metastases of different origins showed strong accumulation in bone lesions as determined by planar scintigraphy and SPECT/CT [1].

radionuclide therapy prostate cancer PSA response

Superior In Vitro Antiresorptive Potency of the Zoledronate Moiety vs Other Bisphosphonates

The selection of zoledronate as the bisphosphonate component in DOTA Zoledronate is justified by its superior potency in inhibiting farnesyl diphosphate synthase (FPPS), the primary pharmacological target of nitrogen-containing bisphosphonates in osteoclasts. In recombinant human FPPS enzyme assays, zoledronic acid inhibited activity at concentrations ≥1 nM, with a reported IC₅₀ of 5 nM [1]. Direct structure-activity relationship studies established the following potency ranking: zoledronic acid ≈ minodronate > risedronate > ibandronate > incadronate > alendronate > pamidronate [1]. This positions zoledronate as the most potent clinically available bisphosphonate for FPPS inhibition, providing the strongest bone-targeting foundation among all DOTA-bisphosphonate conjugate candidates.

FPPS inhibition osteoclast antiresorptive

DOTA Zoledronate Optimal Procurement and Application Scenarios in Radiopharmaceutical Development and Clinical Translation


Preclinical Development of 68Ga/177Lu Theranostic Agents for Bone Metastasis Imaging and Therapy

DOTA Zoledronate is optimally deployed as a precursor for the development of matched-pair theranostic radiopharmaceuticals targeting osteoblastic bone metastases. Procurement is justified for research groups and radiopharmacies seeking to establish a dual-modality bone targeting platform, where the identical precursor can be labeled with 68Ga (diagnostic PET) at 80-95% radiochemical yield in 15 minutes with post-processed generator eluate and with 177Lu (therapeutic) at >98% radiochemical yield [1]. The near-identical skeletal retention (42.7 %ID for 68Ga vs 47.7 %ID for 177Lu at 60 min p.i. in rats) enables accurate dosimetry extrapolation from diagnostic scans [2]. This scenario applies to academic nuclear medicine departments, contract research organizations (CROs) conducting preclinical radiopharmaceutical evaluation, and commercial radiopharmaceutical manufacturers developing bone-targeted theranostic product lines [3].

Clinical PET Imaging of Bone Metastases with Superior Lesion Detection vs Alternative Tracers

Clinical nuclear medicine facilities and hospital radiopharmacies procuring DOTA Zoledronate as a 68Ga-labeling precursor gain access to a bone-seeking PET tracer with documented human-level lesion detection superiority. In comparative patient imaging, [68Ga]DOTAZOL achieved a 7.8-fold higher lesion SUVmax than [68Ga]HBED-PSMA at an L2 vertebral metastasis (SUVmax 68.9 vs 8.8) [1]. This scenario is particularly relevant for staging and restaging of prostate cancer, breast cancer, and other solid tumors with high incidence of skeletal metastases where maximum lesion detectability directly influences clinical management decisions. The compound requires no cyclotron infrastructure when used with 68Ge/68Ga generator systems, making it suitable for hospitals and small nuclear medicine facilities without on-site cyclotron capabilities [2].

Radionuclide Therapy of Painful Bone Metastases with 177Lu-DOTAZOL

Procurement of DOTA Zoledronate supports the preparation of [177Lu]DOTAZOL for therapeutic applications in patients with disseminated, painful bone metastases. Human dosimetry data demonstrate maximum absorbed doses in bone lesions with favorable sparing of critical organs, particularly the kidneys [1]. Documented therapeutic efficacy in prostate cancer patients includes an 81.6% PSA reduction (478 ng/mL to 88 ng/mL) at two months following a single 5.5 GBq administration [2]. This scenario applies to nuclear medicine therapy centers, clinical trial sponsors investigating radionuclide bone pain palliation, and oncology centers seeking alternative therapeutic options for patients with progression on standard-of-care bone-targeted agents (e.g., 223Ra-dichloride, 153Sm-EDTMP). The compound's established clinical use profile supports procurement for compassionate use programs and investigator-initiated trials [3].

Alpha-Particle Therapy Development with 225Ac-DOTAZOL

DOTA Zoledronate provides a pathway for the development of high-linear-energy-transfer (high-LET) alpha-particle therapy for bone metastases using 225Ac (T₁/₂ = 10 days). The DOTA macrocyclic chelator is established as suitable for stable complexation of 225Ac, which decays via emission of four α-particles with energies ranging from 5.8 to 8.4 MeV per disintegration [1][2]. The strong bone-seeking properties of the zoledronate moiety—demonstrated in both preclinical and clinical studies with the 68Ga and 177Lu analogs—are expected to translate to 225Ac-labeled constructs. This scenario is relevant for academic and industrial radiopharmaceutical research groups developing next-generation targeted alpha therapy (TAT) agents for bone-dominant metastatic disease, as well as for CROs offering preclinical evaluation services for 225Ac-labeled bone-targeting compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA Zoledronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.